1-(3-Methoxy-4-(pentyloxy)benzyl)indoline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxy-4-(pentyloxy)benzyl)indoline-2,3-dione is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with a methoxy and pentyloxy substituent on the benzyl group, which may contribute to its distinct chemical and biological properties.
Preparation Methods
The synthesis of 1-(3-Methoxy-4-(pentyloxy)benzyl)indoline-2,3-dione typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxy-4-(pentyloxy)benzaldehyde and indoline-2,3-dione.
Condensation Reaction: The key step involves a condensation reaction between 3-methoxy-4-(pentyloxy)benzaldehyde and indoline-2,3-dione in the presence of a suitable catalyst, such as piperidine, under reflux conditions.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and minimize by-products.
Chemical Reactions Analysis
1-(3-Methoxy-4-(pentyloxy)benzyl)indoline-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetic acid, as well as catalysts like palladium on carbon for hydrogenation reactions.
Scientific Research Applications
1-(3-Methoxy-4-(pentyloxy)benzyl)indoline-2,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and its potential as an anticancer, antiviral, or antimicrobial agent.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Material Science: It is explored for its potential use in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of 1-(3-Methoxy-4-(pentyloxy)benzyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various cellular pathways, such as apoptosis, cell cycle regulation, and signal transduction, leading to its observed biological effects.
Comparison with Similar Compounds
1-(3-Methoxy-4-(pentyloxy)benzyl)indoline-2,3-dione can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indomethacin: A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.
The uniqueness of this compound lies in its specific substituents, which may confer distinct chemical reactivity and biological activity compared to other indole derivatives.
Properties
IUPAC Name |
1-[(3-methoxy-4-pentoxyphenyl)methyl]indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-3-4-7-12-26-18-11-10-15(13-19(18)25-2)14-22-17-9-6-5-8-16(17)20(23)21(22)24/h5-6,8-11,13H,3-4,7,12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUOSGWOHFENBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.